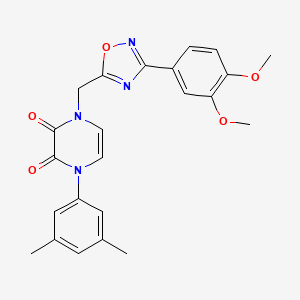

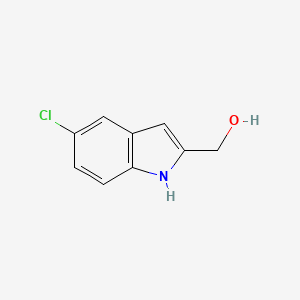

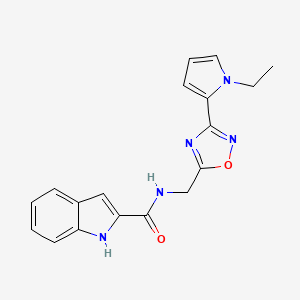

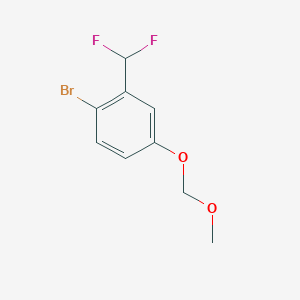

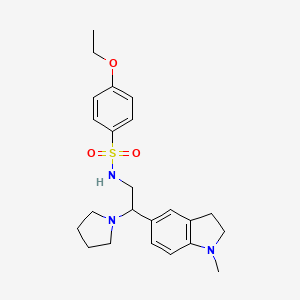

![molecular formula C17H14N2OS B2774325 N-(3-(benzo[d]thiazol-2-yl)phenyl)cyclopropanecarboxamide CAS No. 439128-76-4](/img/structure/B2774325.png)

N-(3-(benzo[d]thiazol-2-yl)phenyl)cyclopropanecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(3-(benzo[d]thiazol-2-yl)phenyl)cyclopropanecarboxamide” is a compound that has been mentioned in the context of benzothiazole based anti-tubercular compounds . It is a derivative of benzothiazole, which is a heterocyclic compound .

Synthesis Analysis

The synthesis of benzothiazole derivatives, such as “N-(3-(benzo[d]thiazol-2-yl)phenyl)cyclopropanecarboxamide”, can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .Molecular Structure Analysis

The molecular structure of “N-(3-(benzo[d]thiazol-2-yl)phenyl)cyclopropanecarboxamide” and its derivatives can be analyzed based on IR, 1H, 13C NMR and mass spectral data .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “N-(3-(benzo[d]thiazol-2-yl)phenyl)cyclopropanecarboxamide” include acetylation of benzothiazole in the presence of a base followed by nucleophilic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(3-(benzo[d]thiazol-2-yl)phenyl)cyclopropanecarboxamide” can be determined through various analyses such as C, H and N analysis .Wissenschaftliche Forschungsanwendungen

Anti-Tubercular Activity

Benzothiazole derivatives have shown promising anti-tubercular activity. Recent synthetic developments have led to the discovery of new benzothiazole-based compounds with inhibitory effects against Mycobacterium tuberculosis (M. tuberculosis) . These molecules were compared with standard reference drugs, and their potency was evaluated in vitro and in vivo. Researchers have explored various synthetic pathways, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, and microwave irradiation, to synthesize these derivatives. Additionally, structure-activity relationships (SAR) and molecular docking studies against the target DprE1 have been investigated to identify potent inhibitors with enhanced anti-tubercular activity.

Antibacterial Properties

Studies have examined the antibacterial activities of benzothiazole derivatives against various bacterial strains. For instance, in vitro antibacterial assays evaluated the compound’s effectiveness against Escherichia coli, Proteus species, Staphylococcus aureus, and Pseudomonas aeruginosa . These investigations contribute to our understanding of the compound’s potential as an antibacterial agent.

QSAR Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling has been employed to correlate the physicochemical properties of benzothiazole derivatives with their biological activity. By analyzing multivariable regression, researchers aim to establish predictive models that guide drug design and optimization .

Novel Hybrid Analogues

Researchers have designed and synthesized novel hybrid analogues based on benzothiazole scaffolds. These compounds combine features from different chemical classes, potentially enhancing their bioactivity. Investigations into their biological properties, such as antitumor or antiviral effects, are ongoing .

Optical Materials

Hydrazonylsulfones, including benzothiazole derivatives, have been studied as optical materials. Their unique structural features make them interesting candidates for applications in optoelectronics and photonics .

Wirkmechanismus

Target of Action

Benzothiazole derivatives have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .

Mode of Action

Benzothiazole derivatives have been known to interact with various enzymes and receptors, leading to their diverse biological activities .

Biochemical Pathways

Benzothiazole derivatives have been known to interact with various biochemical pathways due to their diverse biological activities .

Pharmacokinetics

A study on similar benzothiazole derivatives indicated a favorable pharmacokinetic profile .

Result of Action

Benzothiazole derivatives have been associated with diverse biological activities, suggesting a wide range of potential molecular and cellular effects .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[3-(1,3-benzothiazol-2-yl)phenyl]cyclopropanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2OS/c20-16(11-8-9-11)18-13-5-3-4-12(10-13)17-19-14-6-1-2-7-15(14)21-17/h1-7,10-11H,8-9H2,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUHWDCJPNCSHAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3-(1,3-benzothiazol-2-yl)phenyl]cyclopropanecarboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-3-thienyl}-N-methylbenzenesulfonamide](/img/structure/B2774244.png)

![N-(2-methoxyphenyl)-2-(4-{[1-(2-methylphenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazin-1-yl)acetamide](/img/structure/B2774251.png)

![7-chloro-N-[(2,4-dichlorophenyl)methyl]quinazolin-4-amine](/img/structure/B2774254.png)

![3-bromo-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B2774258.png)

![N-(3-methyl-4-{[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B2774264.png)

![N-(3,4-dimethoxyphenyl)-2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2774265.png)